1,4-Dihydrobenzo[g]phthalazine
Description
Structure
3D Structure
Properties
CAS No. |
61866-14-6 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1,4-dihydrobenzo[g]phthalazine |
InChI |
InChI=1S/C12H10N2/c1-2-4-10-6-12-8-14-13-7-11(12)5-9(10)3-1/h1-6H,7-8H2 |
InChI Key |
XPAXKSWVXZKCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=CC=CC=C3C=C2CN=N1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of the 1,4 Dihydrobenzo G Phthalazine Nucleus
Transformations Involving Functional Group Modifications
The conversion of benzo[g]phthalazinedione derivatives to their corresponding chloro-analogues is a critical step for further functionalization, as the chlorine atoms serve as excellent leaving groups for nucleophilic substitution. The most common method for this transformation involves the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine or as part of a Vilsmeier reagent (POCl₃/DMF).
Research shows that treating 2,3-dihydrobenzo[g]phthalazine-1,4-dione with a Vilsmeier reagent at elevated temperatures (65-80 °C) results in chlorination, yielding the corresponding 1,4-dichlorobenzo[g]phthalazine (B3350825). nih.govmdpi.com This reaction proceeds smoothly to afford the desired products in high yields. nih.gov Similarly, the synthesis of 1,4-dichlorobenzo[g]phthalazine can be achieved by reacting 1,2,3,4-tetrahydrobenzo[g]phthalazine-1,4-dione with phosphorus oxychloride. zenodo.org The resulting dichlorinated products are key intermediates for the synthesis of a wide range of derivatives via nucleophilic displacement of the chlorine atoms. zenodo.org
| Starting Material | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 2,3-Dihydrobenzo[g]phthalazine-1,4-dione | POCl₃/DMF (Vilsmeier Reagent) | 1,4-Dichlorobenzo[g]phthalazine | High | nih.govmdpi.com |
| 1,2,3,4-Tetrahydrobenzo[g]phthalazine-1,4-dione | POCl₃ | 1,4-Dichlorobenzo[g]phthalazine | N/A | zenodo.org |
The redox chemistry of the phthalazine (B143731) nucleus is fundamental to its reactivity. For the parent phthalazine ring system, oxidation with strong oxidizing agents like alkaline potassium permanganate (B83412) results in the cleavage of the benzene (B151609) ring, yielding pyridazine (B1198779) dicarboxylic acid. wikipedia.org Conversely, reduction with zinc and hydrochloric acid leads to the reductive cleavage of the N-N bond and saturation of the heterocyclic ring, forming orthoxylylene diamine. wikipedia.org
In the case of 2,3-dihydrophthalazine-1,4-dione, electrochemical studies have shown that it can be oxidized to the corresponding phthalazine-1,4-dione. ias.ac.in This electrochemically generated species is highly reactive and unstable, particularly in aqueous media, where it undergoes a rapid oxidative ring cleavage (ORC) reaction to form phthalic acid. ias.ac.in The stability of the oxidized dione (B5365651) is greater in aprotic non-aqueous solvents like acetonitrile, where the rate of ring cleavage is significantly slower. ias.ac.in The replacement of a sulfanyl (B85325) group with sulfinyl or sulfonyl groups in certain 1,4-disubstituted phthalazines has been observed to decrease anticancer activity, suggesting that the oxidized sulfur derivatives have different biological profiles. nih.gov
The nitrogen atoms within the benzo[g]phthalazine (B3188949) nucleus are nucleophilic and can participate in alkylation and quaternization reactions. The parent phthalazine molecule is known to possess basic properties and readily forms addition products with alkyl iodides, indicating quaternization at one of the nitrogen centers. wikipedia.org
For derivatives such as phthalazine-1,4-diones, N-alkylation can be achieved by treating the substrate with dihaloalkanes in the presence of a base. sciforum.net This reaction proceeds by deprotonation of the N-H group, followed by nucleophilic attack on the alkyl halide. sciforum.net Similarly, N-alkylation of phthalazinone derivatives has been reported. researchgate.net These reactions are crucial for introducing diverse substituents onto the heterocyclic core, thereby modulating the molecule's physicochemical and biological properties. For example, chemoselective N-alkylation of 4-benzyl-2H-phthalazin-1-one with ethyl chloroacetate (B1199739) is a key step in creating more complex derivatives.
Reactions at Heteroatom Centers and Ring Systems
The basicity of the nitrogen atoms in the diazine ring allows for protonation and subsequent salt formation. Studies on 1,4-bis(alkylamino)benzo[g]phthalazine derivatives have shown that the tricyclic heteroaromatic nucleus can be protonated at physiological pH. wikipedia.org The specific site of protonation has been a subject of interest.
Spectroscopic and X-ray crystallographic studies have provided detailed insights into this process. The reaction of 1,4-bis-(3-methoxypropylamino)benzo[g]phthalazine with one equivalent of acid yields the corresponding monohydrochloride salt. Further reaction of this salt with cobalt(II) dichloride results in the formation of a dimeric salt, di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate. X-ray analysis of this complex unambiguously located the proton at the N(3) position of the phthalazine ring. This protonation imparts a positive charge to the heteroaromatic system.
| Compound | Reagent | Product | Key Finding | Reference |
|---|---|---|---|---|
| 1,4-bis-(3-methoxypropylamino)benzo[g]phthalazine | HCl | Monohydrochloride salt | Protonation of the heteroaromatic ring. | N/A |
| Monohydrochloride salt of the above | Cobalt(II) dichloride | di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate | Proton is located at the N(3) position. | N/A |
Organophosphorus reagents play a significant role in the derivatization of the benzo[g]phthalazine nucleus, primarily through the conversion of carbonyl functionalities. As mentioned previously (Section 3.1.1), phosphorus oxychloride (POCl₃) is widely used to transform benzo[g]phthalazine-1,4-diones into 1,4-dichlorobenzo[g]phthalazines. nih.govmdpi.comzenodo.org
This reaction is a cornerstone for the synthesis of various 1,4-disubstituted derivatives. The mechanism involves the activation of the lactam carbonyl groups by POCl₃, converting the hydroxyl tautomers into better leaving groups, which are subsequently displaced by chloride ions. This transformation is not merely a halogenation but a fundamental reactivity pattern of the dione form of the nucleus with an organophosphorus reagent, enabling a vast array of subsequent nucleophilic substitution reactions. zenodo.orgnih.gov
Amidination Reactions (e.g., Vilsmeier Reaction)
The Vilsmeier-Haack reaction, a versatile method for formylation and subsequent amination, has been successfully employed to derivatize the 1,4-dihydrobenzo[g]phthalazine system. Treatment of N-aminophthalimides, which can be considered tautomeric precursors to phthalazine-1,4-diones, with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of amidination products. mdpi.commatilda.sciencenih.gov This reaction proceeds smoothly with various substituted N-aminophthalimides, accommodating both electron-donating and electron-withdrawing groups, to afford the corresponding amidine derivatives in good yields. mdpi.com The successful conversion is confirmed by spectroscopic methods, which show the characteristic signals for the amidinyl moiety. mdpi.com
In contrast, the reaction of phthalazine-1,4-diones with the Vilsmeier reagent results in chlorination rather than amidination. mdpi.com This differential reactivity provides a valuable tool for distinguishing between N-aminophthalimide and phthalazine-1,4-dione isomers. mdpi.commatilda.sciencenih.gov The chlorination of phthalazine-1,4-diones proceeds under similar conditions to afford 1,4-dichlorobenzo[g]phthalazine derivatives in high yields. mdpi.com
Table 1: Derivatization of N-Aminophthalimides and Phthalazine-1,4-diones with Vilsmeier Reagent mdpi.com
| Starting Material | Product | Reaction Type | Yield (%) |
| N-Aminophthalimide | Amidine Derivative | Amidination | 74-88 |
| Phthalazine-1,4-dione | 1,4-Dichlorophthalazine | Chlorination | 82-90 |
Exploration of Fused and Bridged Ring Architectures
The this compound core serves as a valuable scaffold for the construction of more complex, polycyclic heterocyclic systems. These fused and bridged architectures are of interest due to their potential biological activities.
Benzo[g]pyridazino[1,2-b]phthalazine-6,13-dione derivatives can be synthesized through a [4+2] cycloaddition reaction between benzo[g]phthalazine-1,4-dione and various buta-1,3-diene derivatives. The benzo[g]phthalazine-1,4-dione is typically generated in situ from the oxidation of benzo[g]phthalic hydrazide. This approach allows for the introduction of substituents at various positions of the terminal tetrahydropyridazine ring, leading to a library of structurally diverse compounds. The conformation of the resulting tetrahydropyridazine ring is influenced by steric interactions with the carbonyl groups on the adjacent ring.
The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones is a prominent area of research, driven by the diverse pharmacological activities associated with this scaffold. chemrevlett.comchemrevlett.com The most common and efficient methods for constructing these fused systems are multi-component reactions. chemrevlett.comchemrevlett.comresearchgate.net A typical three-component reaction involves the condensation of phthalhydrazide (B32825) (a derivative of this compound), an aldehyde, and an active methylene (B1212753) compound such as malononitrile (B47326). chemrevlett.comresearchgate.net Four-component reactions, utilizing phthalic anhydride (B1165640) or phthalhydrazide, hydrazine (B178648), an aldehyde, and an active methylene compound, are also widely employed. chemrevlett.com These reactions are often facilitated by various catalysts to improve yields and reaction times. researchgate.net
While direct synthesis from this compound is not explicitly detailed, the generation of related isoindolo- and pyrrolo-benzoquinoline frameworks highlights the versatility of phthalazine chemistry. For instance, the reduction of a chlorophthalazine derivative, which can be obtained from the corresponding phthalazinone, with zinc and hydrochloric acid yields isoindole. wikipedia.org This demonstrates the potential for reductive cleavage and rearrangement of the phthalazine ring system to access different heterocyclic cores.
Investigation of Tautomeric Equilibria and Interconversion Mechanisms
The this compound system and its derivatives can exist in different tautomeric forms, and understanding their equilibrium is crucial for predicting their chemical behavior and biological activity.
N-aminophthalimides and phthalazine-1,4-diones are considered tautomeric pairs. mdpi.comnih.gov The interconversion between these forms is a key aspect of their chemistry. nih.gov The synthesis of these compounds can be controlled to selectively favor either the N-aminophthalimide (kinetically controlled) or the phthalazine-1,4-dione (thermodynamically controlled) by adjusting the reaction conditions. matilda.sciencenih.govresearchgate.netmatilda.science For example, reacting precursors with hydrazine hydrate (B1144303) at low temperatures tends to yield the N-aminophthalimide, while higher temperatures or acidic conditions can promote the rearrangement to the more stable phthalazine-1,4-dione. researchgate.net
The study of tautomeric equilibria extends to various heterocyclic systems. researchgate.netnih.govcapes.gov.brresearchgate.net The relative populations of tautomers can be influenced by factors such as the solvent, temperature, and the presence of substituents. capes.gov.brresearchgate.net Spectroscopic methods, in conjunction with quantum chemical calculations, are powerful tools for investigating these equilibria and determining the relative stabilities of the different tautomeric forms. nih.govresearchgate.net For instance, in the gas phase, some oxopyrimidines exist as a mixture of keto and enol forms, while in solution, the keto form is predominant. capes.gov.br
Structural Characterization and Conformational Analysis of 1,4 Dihydrobenzo G Phthalazine Compounds
Advanced Spectroscopic Methods for Structural Elucidation
A suite of spectroscopic methods has been indispensable in delineating the molecular architecture of 1,4-dihydrobenzo[g]phthalazine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)
NMR spectroscopy stands as a cornerstone for the structural verification of this compound derivatives.
¹H NMR spectra are fundamental in identifying the proton environments within the molecule. For instance, in 2,3-dihydrobenzo[g]phthalazine-1,4-dione, the aromatic protons appear as distinct multiplets, while the NH protons of the phthalazine (B143731) ring are also observable. nih.gov The chemical shifts of these protons are sensitive to the electronic environment and the presence of substituents. In a study of 1,4-bis(alkylamino)benzo[g]phthalazines, protonation of the heterocyclic ring was confirmed by comparing the ¹H NMR spectra of the free base and its monohydrochloride salt. rsc.org The analysis of N-aminophthalimides and their tautomeric phthalazine-1,4-dione counterparts reveals distinct ¹H NMR spectral features, which can be used to differentiate between the two forms. nih.gov For example, the ¹H-NMR spectrum of 2,3-Dihydrobenzo[g]phthalazine-1,4-dione in DMSO-d6 shows aromatic proton signals at δ 7.71 (dd, J = 6.29, 3.27 Hz, 2H), 8.25 (dd, J = 6.28, 3.28 Hz, 2H), and 8.72 (s, 2H). nih.gov
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The chemical shifts of the carbonyl carbons in phthalazine-1,4-diones are particularly diagnostic. nih.gov However, the low solubility of some of these compounds can make the characterization of quaternary and carbonyl carbons challenging. nih.gov In the case of 2,3-Dihydrobenzo[g]phthalazine-1,4-dione, the ¹³C NMR spectrum displays signals at δ 125.13, 126.69, 128.84, 129.66, 134.54, and 156.22 ppm. nih.gov The protonation of 1,4-bis(alkylamino)benzo[g]phthalazine also leads to noticeable shifts in the ¹³C NMR spectrum, further supporting the structural assignment. rsc.org
2D-NMR techniques , such as COSY and HSQC, are invaluable for establishing connectivity between protons and carbons, aiding in the complete assignment of complex spectra, especially for highly substituted derivatives. While specific 2D-NMR data for the parent this compound is not detailed in the provided results, the general applicability of these techniques is a standard in the structural elucidation of complex heterocyclic systems. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Derivative
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,3-Dihydrobenzo[g]phthalazine-1,4-dione | DMSO-d₆ | 7.71 (dd, 2H), 8.25 (dd, 2H), 8.72 (s, 2H) | 125.13, 126.69, 128.84, 129.66, 134.54, 156.22 | nih.gov |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Infrared (IR) Spectroscopy for Vibrational Fingerprints
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within this compound derivatives. The presence of characteristic absorption bands provides a vibrational fingerprint of the molecule. For 2,3-dihydrobenzo[g]phthalazine-1,4-dione, the IR spectrum shows prominent bands corresponding to N-H stretching (around 3416 cm⁻¹) and C=O stretching (around 1663 cm⁻¹). nih.gov The spectrum also displays bands for C=C and C-N stretching, which are characteristic of the heterocyclic ring system. nih.gov These vibrational frequencies are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. nih.gov
Table 2: Key IR Absorption Bands for a this compound Derivative
| Compound | Medium | Key IR Bands (cm⁻¹) | Assignment | Reference |
| 2,3-Dihydrobenzo[g]phthalazine-1,4-dione | KBr | 3416, 1663, 1626, 1501 | N-H stretch, C=O stretch, C=C stretch, aromatic ring vibrations | nih.gov |
Note: This table is interactive. You can sort the columns by clicking on the headers.
High-Resolution Mass Spectrometry for Precise Molecular Identification
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of this compound compounds. By providing a highly accurate mass measurement, HRMS confirms the molecular formula and helps to distinguish between isomers. For 2,3-dihydrobenzo[g]phthalazine-1,4-dione, the calculated exact mass for the molecular ion [M]⁺ was 212.0586, and the experimentally found value was 212.0588, confirming the formula C₁₂H₈N₂O₂. nih.gov The fragmentation patterns observed in the mass spectra of these compounds can also offer valuable structural information. raco.cat
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound derivatives. The absorption spectra are characterized by distinct bands, the positions and intensities of which are influenced by the aromatic system and the nature of any substituents. ias.ac.in The electronic absorption spectra of 1,4-bis(alkylamino)benzo[g]phthalazine and its protonated form show differences that are consistent with changes in the electronic structure upon protonation of the heteroaromatic ring. rsc.org The extensive π-conjugated systems in these molecules give rise to their unique electronic properties. nih.gov
Solid-State Structural Determination via X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive structural information for this compound compounds in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions.
The crystal structure of di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate has been determined, showing that the protonation occurs on the heteroaromatic ring. rsc.org The structure consists of dimeric cations held together by a network of hydrogen bonds. rsc.org The analysis of another condensed phthalazine derivative revealed a structure composed of a phthalazine ring fused to a pyrazolo moiety. ias.ac.in The crystal packing in this case was described as double layers in a zig-zag arrangement along the c-axis, connected by N–H···O and N–H···N hydrogen bonds and stabilized by π−π stacking interactions. ias.ac.in These detailed three-dimensional structures are invaluable for understanding the steric and electronic effects that govern the molecular conformation and packing.
Table 3: Crystallographic Data for a this compound Derivative Salt
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate | C₄₀H₅₈Cl₄CoN₈O₅ | Triclinic | Pī | 15.0008 | 13.0621 | 12.1465 | 100.515 | 107.268 | 92.687 | rsc.org |
Note: This table is interactive. You can sort the columns by clicking on the headers.
Conformational Dynamics and Steric Influences within the Dihydrobenzo[g]phthalazine System
Analysis of Pyridazine (B1198779) Ring Conformations in Fused Derivatives
A seminal study on the crystal structure of di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate, a protonated derivative of a this compound, has elucidated the core structural parameters of the benzo[g]phthalazine (B3188949) moiety. rsc.org The analysis of this structure reveals that the pyridazine ring is not perfectly planar, a deviation that is characteristic of dihydro-heterocyclic systems.
The degree of planarity and the specific conformation can be quantified by examining bond lengths, bond angles, and torsion angles within the pyridazine ring and its junction with the fused benzo component. The crystallographic data from the aforementioned study provides a foundational dataset for understanding the intrinsic geometry of the this compound system. rsc.org The structure consists of dimeric cations held together with anions and water molecules through a network of hydrogen bonds. rsc.org
Below are tables detailing selected bond lengths and angles for the di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} cation, which contains the fundamental this compound core.
Table 1: Selected Bond Lengths in the di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} Cation
| Atom 1 | Atom 2 | Bond Length (Å) |
|---|---|---|
| C(1) | N(2) | 1.355 |
| N(2) | N(3) | 1.369 |
| N(3) | C(4) | 1.353 |
| C(4) | C(4A) | 1.428 |
| C(4A) | C(10A) | 1.411 |
| C(10A) | C(1) | 1.433 |
This table is generated based on data from the X-ray crystal structure analysis of di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate. rsc.org
Table 2: Selected Bond Angles in the di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} Cation
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
|---|---|---|---|
| C(10A) | C(1) | N(2) | 120.3 |
| C(1) | N(2) | N(3) | 120.4 |
| N(2) | N(3) | C(4) | 120.5 |
| N(3) | C(4) | C(4A) | 120.2 |
| C(4) | C(4A) | C(10A) | 120.8 |
| C(4A) | C(10A) | C(1) | 117.8 |
This table is generated based on data from the X-ray crystal structure analysis of di-{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate. rsc.org
These data indicate a partially saturated pyridazine ring fused to an aromatic naphthalene (B1677914) system, where the bond lengths and angles reflect a hybrid of sp² and sp³ character for the constituent atoms. The slight deviations from ideal geometries are indicative of the ring strain inherent in such fused polycyclic structures.
Impact of Substituent Steric Interactions on Molecular Geometry
The introduction of substituents onto the this compound framework can have a profound impact on the conformation of the pyridazine ring. Steric interactions between substituents and adjacent parts of the molecule can force the ring to adopt non-planar conformations to alleviate strain.
In a study of benzo[g]pyridazino[1,2-b]phthalazine-6,13-dione derivatives, which contain a tetrahydropyridazine ring fused in a similar manner, the influence of methyl substituents on the ring's geometry was investigated using X-ray diffraction and NMR spectroscopy. The conformational properties of the tetrahydropyridazine ring in these molecules are significantly controlled by steric interactions with the carbonyl groups on the adjacent phthalazine-dione ring. rsc.org
When substituents are absent at positions vicinal to the nitrogen atoms, the tetrahydropyridazine ring can exhibit a rapid conformational motion, suggesting a relatively low energy barrier for ring inversion. However, the introduction of substituents, particularly at the C-1 and/or C-4 positions, can freeze this conformational equilibrium. rsc.org
For instance, in C-1 substituted adducts, a methyl group will adopt a quasi-axial orientation to minimize its steric clash with a neighboring carbonyl group. This steric avoidance leads to a distorted half-chair conformation of the pyridazine ring. In the case of cis-1,4-dimethyl-substituted derivatives, the steric strain is even more pronounced, forcing the pyridazine ring into a boat-like geometry. These findings underscore the critical role of substituent-induced steric strain in dictating the three-dimensional structure of these fused heterocyclic systems.
The following table summarizes the observed conformations of the tetrahydropyridazine ring in benzo[g]pyridazino[1,2-b]phthalazine-6,13-dione derivatives based on the substitution pattern.
Table 3: Influence of Methyl Substitution on Pyridazine Ring Conformation
| Substitution Pattern | Observed Conformation of the Tetrahydropyridazine Ring | Primary Influencing Factor |
|---|---|---|
| Unsubstituted at C-1 and C-4 | Rapid conformational motion (likely half-chair) | Lower steric hindrance |
| C-1 mono-substituted | Distorted half-chair with quasi-axial substituent | Steric interaction with adjacent carbonyl group |
| cis-1,4-disubstituted | Boat-like geometry | Significant steric strain from both substituents |
This table is based on findings from the conformational analysis of benzo[g]pyridazino[1,2-b]phthalazine-6,13-dione derivatives. rsc.org
These observations highlight a key principle in the structural chemistry of this compound compounds: the greater the steric bulk of the substituents on the pyridazine ring, the more pronounced the deviation from a planar or simple half-chair conformation, often leading to more distorted or boat-like geometries to minimize unfavorable steric interactions.
Computational and Theoretical Studies in 1,4 Dihydrobenzo G Phthalazine Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations have emerged as a powerful tool for elucidating the fundamental electronic characteristics and predicting the reactive behavior of 1,4-dihydrobenzo[g]phthalazine and related systems.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been widely applied to study phthalazine (B143731) derivatives, offering a balance between computational cost and accuracy. oaji.netresearchgate.net These calculations are instrumental in determining the optimized molecular geometry, including bond lengths and angles, which often show good agreement with experimental data. nih.gov For instance, DFT calculations have been used to analyze the structural and spectral properties of various phthalazine derivatives. oaji.net The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for these studies. oaji.net Theoretical calculations using DFT can also be employed to predict the vibrational frequencies (FT-IR and FT-Raman spectra) of these molecules, which, after appropriate scaling, correlate well with experimental observations. oaji.net
Molecular Orbital Analysis (HOMO-LUMO Interactions)
The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial for understanding the chemical reactivity and electronic properties of a molecule. oaji.netresearchgate.net The energy gap between the HOMO and LUMO (E_HOMO - E_LUMO) is a key parameter that reflects the molecule's kinetic stability and the likelihood of charge transfer interactions. irjweb.comsapub.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.govsapub.org For phthalazine derivatives, a low HOMO-LUMO energy gap is indicative of potential charge transfer interactions within the molecule. sapub.org These calculations help in identifying the regions of the molecule that are prone to electrophilic and nucleophilic attack. nih.gov
| Parameter | Description | Significance |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating ability of the molecule. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between E_LUMO and E_HOMO | Reflects the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
Elucidation of Reaction Mechanisms and Pathways
Computational studies play a vital role in elucidating the mechanisms of chemical reactions involving this compound derivatives. For instance, theoretical calculations can help to understand the tautomeric equilibria between different forms, such as the interconversion between N-aminophthalimides and phthalazine-1,4-diones. nih.govmdpi.com DFT studies can be used to model reaction pathways, such as the Vilsmeier amidination derivatization, to probe structural differences between tautomers. mdpi.com The electrochemical oxidation of 2,3-dihydrophthalazine-1,4-dione has been studied, proposing a Michael-type addition reaction mechanism based on the results. researchgate.net Furthermore, computational methods can be used to rationalize the selective formation of different products under varying reaction conditions, such as the thermodynamic versus kinetic control in the synthesis of N-aminophthalimides and phthalazine-1,4-diones. mdpi.com
Molecular Modeling and Simulation Approaches
Beyond quantum chemical calculations on individual molecules, molecular modeling and simulation techniques provide insights into the conformational preferences and intermolecular interactions of this compound systems.
Conformational Analysis and Energy Landscapes
The three-dimensional structure and conformational flexibility of this compound derivatives are critical for their biological activity and material properties. Conformational analysis helps to identify the most stable conformations and the energy barriers between them. nih.gov While specific detailed conformational analyses for this compound were not found in the provided search results, the principles of such studies on related heterocyclic systems are well-established. Theoretical studies on similar molecules often involve mapping the potential energy surface to understand the relative stabilities of different conformers. aps.org
Investigations of Intermolecular Interactions
The way molecules of this compound interact with each other and with other molecules is crucial for understanding their solid-state packing and their interactions with biological targets. nih.gov Theoretical studies, such as van der Waals intermolecular interaction energy calculations, can be used to rationalize the observed crystal structures and the influence of intermolecular forces on molecular arrangement. aps.org For example, studies on related phthalocyanine (B1677752) molecules have shown that strong intermolecular interactions at interfaces can lead to different structural arrangements compared to the bulk material. aps.org Molecular docking simulations are a powerful tool to investigate the binding affinities of phthalazine derivatives with biological targets, such as receptors and enzymes. researchgate.netnih.gov These simulations can predict the binding modes and interactions, providing insights that are strongly correlated with experimental biological screening data. nih.gov
Computational Approaches for Structure-Property Relationship Studies
Computational chemistry provides a powerful lens through which the relationship between the molecular structure of this compound and its physicochemical properties can be understood at an atomic level. Techniques such as Density Functional Theory (DFT) and molecular docking simulations are instrumental in this regard, offering insights that complement and guide experimental work.
Density Functional Theory (DFT) Studies: DFT has become a standard method for investigating the electronic structure and predicting various properties of organic molecules. For this compound derivatives, DFT calculations can be employed to determine optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, and spectroscopic characteristics.
For instance, studies on related heterocyclic systems like heptazine derivatives have utilized DFT to predict gas-phase heats of formation and to analyze crystal packing densities. nih.gov Similar approaches applied to this compound would allow for the systematic evaluation of how different substituents on the benzo or phthalazine rings influence the molecule's stability, reactivity, and potential as an energetic material. The calculated HOMO-LUMO gap is a crucial parameter, as it provides an indication of the molecule's kinetic stability and electronic excitation properties. nih.gov
A hypothetical DFT study on a series of substituted 1,4-Dihydrobenzo[g]phthalazines could yield data such as that presented in the interactive table below. Such data is invaluable for establishing quantitative structure-property relationships (QSPR).
Illustrative DFT-Calculated Properties of Substituted this compound Derivatives
| Derivative | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|---|
| 1 | -H | -5.8 | -1.2 | 4.6 | 2.1 |
| 2 | -NO₂ | -6.5 | -2.0 | 4.5 | 5.8 |
| 3 | -NH₂ | -5.2 | -0.9 | 4.3 | 3.5 |
| 4 | -OCH₃ | -5.4 | -1.0 | 4.4 | 2.9 |
| 5 | -Cl | -6.0 | -1.5 | 4.5 | 3.2 |
This table is illustrative and based on general principles of computational chemistry applied to similar heterocyclic systems.
Molecular Docking: In the context of medicinal chemistry, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies can elucidate potential interactions with biological targets such as enzymes or receptors. For example, various phthalazine derivatives have been investigated as inhibitors of enzymes like VEGFR-2 and as non-competitive AMPA receptor antagonists. researchgate.netresearchgate.netnih.gov Docking simulations for novel this compound compounds against such targets would help in identifying key binding interactions and in prioritizing candidates for synthesis and biological evaluation. nih.gov
Crystallographic and Spectroscopic Analysis: Computational methods are also crucial for interpreting experimental data. The crystal structure of a related compound, di{1,4-bis-(3-methoxypropylamino)-3(2)H-benzo[g]phthalazinium} tetrachlorocobaltate monohydrate, has been determined, providing precise bond lengths and angles. rsc.org The spectroscopic data (UV, IR, ¹H NMR, and ¹³C NMR) for this compound were found to be in agreement with protonation on the heteroaromatic ring. rsc.org Such experimental data serves as a valuable benchmark for validating and refining computational models.
Application of Machine Learning Techniques in Chemical Discovery and Design
The advent of machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the identification of promising new compounds from vast chemical spaces.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular physicochemical property. For polycyclic aromatic compounds, including phthalazine derivatives, QSAR studies have been successfully employed to predict anticonvulsant activity and other biological effects. researchgate.netresearchgate.net These models are built by calculating a set of molecular descriptors (e.g., topological, electronic, steric) and then using machine learning algorithms, such as multiple linear regression or more advanced methods, to find a correlation with the observed activity. A QSAR model for this compound derivatives could accelerate the discovery of new compounds with desired biological profiles.
Illustrative QSAR Dataset for a Hypothetical Series of this compound Analogs
| Compound ID | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
|---|---|---|---|---|
| DBP-01 | 208.24 | 2.5 | 30.6 | 15.2 |
| DBP-02 | 253.24 | 2.3 | 76.4 | 8.7 |
| DBP-03 | 223.27 | 1.9 | 56.8 | 10.5 |
| DBP-04 | 238.27 | 2.8 | 39.8 | 12.1 |
| DBP-05 | 242.68 | 3.0 | 30.6 | 18.9 |
This table is for illustrative purposes to demonstrate the type of data used in QSAR modeling.
Property Prediction and Materials Discovery: Machine learning models, particularly those trained on large datasets of quantum chemical calculations, can predict molecular properties with an accuracy approaching that of the underlying quantum methods but at a fraction of the computational cost. biorxiv.org For polycyclic aromatic hydrocarbons and related nitrogen-containing systems, ML models can predict a wide range of physicochemical properties, including boiling points, enthalpies, and polarizability. nih.gov By training ML models on data from this compound and its analogs, it would be possible to rapidly screen virtual libraries of novel derivatives to identify candidates with optimized properties for specific applications, such as organic electronics or advanced materials. Supervised ML methods like random forests and extreme gradient boosting are particularly useful in this context, leveraging topological descriptors to enhance the predictive power of QSPR models. nih.gov
Advanced Methodological Considerations in Dihydrobenzo G Phthalazine Research
Development and Optimization of Efficient Purification and Isolation Techniques (e.g., Chromatography)
The isolation of pure 1,4-Dihydrobenzo[g]phthalazine derivatives from complex reaction mixtures is a critical step that significantly impacts the reliability of subsequent characterization and testing. Given the structural similarity of intermediates and byproducts, multi-step purification protocols are often required.
Chromatographic Methods: Flash column chromatography is a cornerstone technique for the purification of phthalazine (B143731) compounds. nih.govnih.gov The choice of stationary and mobile phases is optimized to achieve effective separation. Common stationary phases include silica (B1680970) gel (230–400 mesh), while the mobile phase often consists of a gradient elution system using mixtures of n-hexane and ethyl acetate (B1210297) (EtOAc). nih.govnih.gov For instance, in the synthesis of related benzoxazinones, a precursor class to some nitrogen heterocycles, flash chromatography using a Hexane-EtOAc (1:1) solvent system has been effectively used. nih.gov The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired compound. nih.govnih.gov
Recrystallization and Washing: Recrystallization is another powerful technique employed to obtain high-purity solid compounds. For precursors like 2,3-Dihydrobenzo[g]phthalazine-1,4-dione, a crude product obtained after initial filtration and washing with cold water and a hexane/ethyl acetate mixture can be further purified by recrystallization from an acetone/THF (1/4) solution, yielding the final product with high purity. nih.govmdpi.com
In addition to chromatography and recrystallization, preliminary purification often involves liquid-liquid extraction and washing. After the reaction is complete, the mixture is frequently quenched with water and extracted with an organic solvent like EtOAc. nih.gov The organic layer is then washed sequentially with aqueous solutions, such as sodium bicarbonate or brine, to remove unreacted reagents and water-soluble impurities before being dried over an anhydrous salt like MgSO₄ or Na₂SO₄. nih.govnih.govmdpi.com In some cases, specialized washing steps, such as with sodium bisulfite (NaHSO₃), are used to remove specific reagents. nih.gov
Table 1: Examples of Purification Techniques for Phthalazine Precursors and Analogs
| Compound Type | Purification Method | Details | Source |
|---|---|---|---|
| 2-(hydroxymethyl)benzamide | Flash Chromatography | Stationary Phase: Silica Gel; Mobile Phase: Hexane-EtOAc (1:1) | nih.gov |
| 2,3-Dihydrobenzo[g]phthalazine-1,4-dione | Recrystallization | Solvent System: Acetone/THF (1/4) following initial washing. | nih.govmdpi.com |
| 1,4-Dichlorophthalazine | Recrystallization | Using a mixed solvent system (e.g., methylene (B1212753) chloride, ethyl acetate, methanol). | google.com |
| General Phthalazine Derivatives | Column Chromatography | Stationary Phase: Silica Gel; Monitored by TLC. | nih.gov |
| Benzoxazinones | Washing & Extraction | Organic phase (EtOAc) washed with NaHSO₃ and brine, dried over Na₂SO₄. | nih.gov |
Strategies for Reaction Condition Optimization and Yield Enhancement
Maximizing the yield of this compound and its analogs is a primary objective of synthetic research, involving the systematic optimization of various reaction parameters.
Reagent Selection and Stoichiometry: The choice of reagents and their molar ratios is fundamental. In the synthesis of related heterocyclic systems, adjusting the equivalents of the coupling or cyclization agents can significantly impact reaction outcomes. For example, in the synthesis of dihydrobenzofuran neolignans, using 0.5 equivalents of silver(I) oxide was found to be the most efficient condition among several silver(I) reagents tested. scielo.br Similarly, for the preparation of 1,4-dichlorophthalazines from diketone phthalazines, using an equivalent amount of phosphorus trichloride (B1173362) as the chlorinating agent in the presence of a catalyst is a key optimization, avoiding the large excess of corrosive reagents like phosphorus oxychloride used in older methods. google.com
Solvent and Temperature Effects: The reaction solvent plays a crucial role in solubility, reaction rate, and sometimes selectivity. Acetonitrile has been identified as an effective solvent that provides a good balance between conversion and selectivity in certain oxidative coupling reactions, and it is considered a "greener" alternative to solvents like dichloromethane (B109758) or benzene (B151609). scielo.br Reaction temperature is another critical parameter. The synthesis of 2,3-Dihydrobenzo[g]phthalazine-1,4-dione from its precursor with hydrazine (B178648) monohydrate can be conducted at room temperature or under reflux, indicating that temperature can be adjusted to control the reaction rate. mdpi.com Chlorination reactions using POCl₃/DMF are often performed at elevated temperatures, such as 65 °C or 80 °C, to ensure the reaction proceeds to completion. mdpi.com
Reaction Time: Optimizing the reaction time is essential to maximize product formation while minimizing the formation of degradation products or side-products. Monitoring the reaction's progress using techniques like TLC is standard practice. nih.gov For some silver(I)-promoted oxidative coupling reactions, the reaction time was successfully reduced from 20 hours to just 4 hours without a significant loss in conversion or selectivity. scielo.br In the synthesis of phthalazine derivatives, cyclization with hydrazine hydrate (B1144303) is often carried out under reflux for a defined period, such as 5 to 6 hours, to ensure the starting material is fully consumed. mdpi.comnih.gov
Table 2: Optimization of Reaction Conditions for Phthalazine Synthesis
| Reaction Step | Parameter Optimized | Optimized Condition | Resulting Yield | Source |
|---|---|---|---|---|
| Dione (B5365651) Synthesis | Reagent/Solvent | Hydrazine monohydrate in EtOH | 83-91% | nih.govmdpi.com |
| Chlorination | Reagent/Catalyst | PCl₃ with 4-dimethylaminopyridine (B28879) in acetonitrile | High | google.com |
| Cyclization | Reaction Time | Reflux for 5 hours | 90-96% | mdpi.com |
| Oxidative Coupling | Solvent/Time | Acetonitrile, 4 hours | Optimized conversion & selectivity | scielo.br |
| Aminolysis-Hofmann Rearrangement | Temperature | 0 °C for 1 hour | 61-90% | nih.gov |
Integrated Analytical and Synthetic Methodologies for Compound Discovery
The discovery of novel dihydrobenzo[g]phthalazine derivatives relies on a synergistic integration of synthetic chemistry with advanced analytical techniques. This integrated approach allows for the efficient exploration of new chemical space and the unambiguous identification of new molecular structures.
The synthetic process typically begins with a precursor such as 2,3-Dihydrobenzo[g]phthalazine-1,4-dione, which can be synthesized by treating the corresponding anhydride (B1165640) with hydrazine. nih.govmdpi.com This precursor can then be modified through various reactions, such as chlorination followed by nucleophilic substitution, to generate a library of new derivatives. mdpi.com
Throughout this process, analytical chemistry is indispensable.
Reaction Monitoring: TLC is the most common method for real-time monitoring of reaction progress, allowing chemists to determine the optimal point to stop the reaction. nih.govnih.gov
Structural Confirmation: Once a product is isolated, its structure must be rigorously confirmed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of the final compound and for the analysis of polycyclic aromatic nitrogen heterocycles. muni.cz A definitive structural elucidation is achieved through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the proton and carbon framework of the molecule. nih.govrsc.org Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition. nih.gov
Advanced Characterization: For crystalline products, single-crystal X-ray diffraction provides the absolute proof of structure, revealing the precise three-dimensional arrangement of atoms and bond lengths/angles. rsc.org
This iterative cycle of designing a synthetic route, executing the synthesis, monitoring the reaction, purifying the product, and performing detailed structural analysis is the engine of compound discovery in the field of polycyclic nitrogen heterocycles. muni.czrsc.orgnih.gov
Perspectives and Future Directions in 1,4 Dihydrobenzo G Phthalazine Research
Innovation in Synthetic Strategies for Novel 1,4-Dihydrobenzo[g]phthalazine Architectures
The development of efficient and versatile synthetic methods is the bedrock of advancing research into novel chemical architectures. For this compound and its derivatives, future synthetic strategies are moving beyond traditional multi-step procedures towards more elegant and efficient approaches.
One promising avenue is the expansion of multi-component reactions (MCRs) . MCRs offer a powerful tool for building molecular complexity in a single step from three or more starting materials, which is both time- and resource-efficient. asianpubs.org The development of new MCRs specifically designed to construct the benzo[g]phthalazine (B3188949) core could rapidly generate diverse libraries of compounds for screening. asianpubs.org For instance, one-pot condensation reactions involving hydrazine (B178648) hydrate (B1144303) with various precursors are foundational, and future work could focus on designing novel four-component reactions in environmentally benign media like ionic liquids to access this scaffold. asianpubs.orgnih.govresearchgate.net
Another area ripe for innovation lies in the thermodynamic versus kinetic control of cyclization reactions. Research has shown that N-aminophthalimides and phthalazine-1,4-diones can be selectively synthesized by carefully controlling reaction conditions, as they exist as tautomeric pairs. nih.govmdpi.com Applying these principles to the more complex 2,3-naphthalenedicarboxylic anhydride (B1165640) (the precursor for the benzo[g] system) could allow for the selective formation of either the kinetically or thermodynamically favored isomer, providing access to a wider range of functionalized precursors for this compound synthesis. nih.govmdpi.com
Furthermore, the development of novel catalytic systems for C-H activation and functionalization on the naphthalene (B1677914) ring prior to or after the formation of the phthalazine (B143731) core will be instrumental. This would allow for the late-stage modification of the molecule, providing a direct route to derivatives that are otherwise difficult to synthesize.
Unexplored Chemical Reactivity and Derivatization Pathways
The chemical reactivity of the this compound core is a largely untapped resource for creating novel derivatives with unique properties. While foundational studies have explored the reactivity of related, simpler phthalazine systems, these findings serve as a launchpad for investigating the more complex benzo[g] analogue.
A key area of future exploration is the derivatization of chlorinated intermediates. The synthesis of 1,4-dichlorobenzo[g]phthalazine (B3350825) from the corresponding dione (B5365651) using reagents like phosphorus oxychloride creates a versatile intermediate. zenodo.orgresearchgate.net The two chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. zenodo.orgresearchgate.net Future research could systematically explore reactions with a broad range of nucleophiles—such as amines, thiols, alkoxides, and azides—to build a comprehensive library of 1,4-disubstituted benzo[g]phthalazine derivatives. zenodo.orgresearchgate.net
The reactivity of hydrazino derivatives also presents significant opportunities. The reaction of 1-chloro-4-hydrazinobenzo[g]phthalazine with reagents like formic acid or acetic anhydride can lead to the formation of fused triazolo-phthalazine systems. zenodo.orgresearchgate.net Exploring the cyclization of these intermediates with a wider variety of reagents could yield novel polycyclic heteroaromatic systems with unique electronic and steric properties.
Moreover, the Vilsmeier-Haack reaction, which has been used to differentiate between phthalazine-1,4-diones and their N-aminophthalimide tautomers, could be explored as a tool for formylation or for creating other functional handles on the benzo[g]phthalazine core. nih.govmdpi.com The unique electronic properties conferred by the fused benzene (B151609) ring in the benzo[g] system may lead to unexpected reactivity patterns compared to simpler phthalazines, opening up new avenues for derivatization. nih.govmdpi.com
Advanced Computational Design and Prediction for New Dihydrobenzo[g]phthalazine Derivatives
Computational chemistry provides an invaluable toolkit for accelerating the design and discovery of new molecules. By predicting molecular properties and reaction outcomes, researchers can prioritize synthetic targets, saving significant time and resources. For the this compound scaffold, computational methods are essential for navigating its vast chemical space.
Density Functional Theory (DFT) calculations can be employed to predict the redox potentials and solvation energies of novel benzo[g]phthalazine derivatives. rsc.org This is particularly relevant for applications in materials science, such as designing redox-active materials for aqueous organic flow batteries. rsc.orgresearchgate.net By modeling the effects of different electron-donating and electron-withdrawing groups on the core structure, researchers can identify promising candidates with desired electronic properties before embarking on their synthesis. rsc.org
In the context of medicinal chemistry, molecular docking and dynamic simulations are critical tools. nih.govnih.gov These methods can predict how newly designed benzo[g]phthalazine derivatives might bind to biological targets, such as the ATP binding site of protein kinases like VEGFR-2. nih.govnih.gov By understanding the structure-activity relationships (SAR) at a molecular level, chemists can design derivatives with enhanced potency and selectivity. nih.govresearchgate.net For example, computational models can guide the choice of substituents at the 1 and 4 positions to optimize interactions with key amino acid residues in a target's active site. nih.gov
Furthermore, in silicoADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction allows for the early-stage evaluation of the drug-like properties of designed compounds. nih.gov By filtering out molecules with predicted poor pharmacokinetic profiles, research efforts can be focused on candidates with a higher probability of success in later developmental stages. nih.govnih.gov
Interdisciplinary Research within Organic and Materials Chemistry
The true potential of the this compound scaffold will be unlocked through interdisciplinary research that bridges the gap between traditional organic synthesis, medicinal chemistry, and materials science. The unique photophysical and electronic properties of this extended aromatic system make it an attractive candidate for a range of applications beyond biology.
In materials chemistry , the rigid, planar structure and electron-deficient nature of the phthalazine core, enhanced by the fused benzo ring, make it an excellent building block for organic electronic materials. These compounds could be investigated as organic semiconductors in organic thin-film transistors (OTFTs) or as emitters in organic light-emitting diodes (OLEDs). Collaboration between synthetic organic chemists and materials scientists is crucial to design and synthesize derivatives with tailored properties, such as high charge carrier mobility or specific emission wavelengths. The design principles used for phenazine (B1670421) derivatives in flow batteries could be adapted for benzo[g]phthalazines, exploring their potential as high-performance electrolyte materials. rsc.orgresearchgate.net
In medicinal chemistry , the benzo[g]phthalazine core can be seen as a versatile scaffold for developing targeted therapeutics. mdpi.com Phthalazine derivatives have already shown promise as inhibitors of enzymes like VEGFR-2. nih.govnih.gov By collaborating with biochemists and pharmacologists, organic chemists can design and synthesize focused libraries of benzo[g]phthalazine derivatives to probe specific biological pathways, potentially leading to new treatments for a variety of diseases. mdpi.comnih.gov
This synergistic approach, where the design of a molecule is informed by its potential application, and the synthesis is tailored to achieve specific functional outcomes, represents the future of chemical research. The this compound scaffold is a prime example of a platform where such interdisciplinary efforts can lead to significant scientific breakthroughs.
Q & A
Q. What are the standard synthetic routes for preparing 1,4-Dihydrobenzo[g]phthalazine derivatives?
The synthesis of this compound derivatives typically involves cyclization reactions. For example, 1,4-Dihydrobenzo[g]quinoxaline-2,3-dione (a related compound) is synthesized via the reaction of the diethyl ester of naphthalenebis(oxamate) with tert-butylamine (tert-BuNH₂) under reflux conditions. Key steps include purification through recrystallization and characterization via single-crystal X-ray diffraction to confirm planar molecular geometry .
Q. What analytical techniques are essential for characterizing this compound compounds?
Core techniques include:
- FT-IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR spectroscopy : H and C NMR for structural elucidation (e.g., aromatic protons at δ 7.1–8.9 ppm).
- X-ray crystallography : For resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- Mass spectrometry : To confirm molecular weight and fragmentation patterns .
Q. How should researchers validate purity when commercial sources lack analytical data?
When suppliers (e.g., Sigma-Aldrich) do not provide analytical data, researchers must:
- Perform in-house HPLC or GC-MS to assess purity.
- Use TLC to monitor reaction progress.
- Cross-validate results with elemental analysis (C, H, N) .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystallographic packing of this compound derivatives?
Single-crystal X-ray studies reveal that planar molecules form layered structures via N–H⋯O hydrogen bonds (2.8–3.0 Å) and parallel-displaced π-π interactions (3.35–3.40 Å). These interactions stabilize the crystal lattice in the monoclinic space group , with unit cell parameters Å, Å, and Å . Such packing affects solubility and thermal stability.
Q. What strategies optimize reaction yields in the synthesis of phthalazine-based anticancer agents?
Key optimizations include:
- Solvent selection : 2-BuOH at 110°C enhances nucleophilic substitution in arylaminophthalazine synthesis.
- Stoichiometry : A 3:1 molar ratio of benzene diamine to chlorophthalazine minimizes side products.
- Workup : Partitioning between DCM and 1N NaOH removes unreacted amines, improving purity (>90% yield) .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
Density Functional Theory (DFT) calculations can:
Q. What are common sources of data contradiction in structural studies of this compound class?
- Polymorphism : Different crystallization conditions yield alternate packing motifs.
- Disorder in crystal lattices : Dynamic groups (e.g., tert-butyl) may require constrained refinement.
- Resolution limits : Low-resolution X-ray data (R factor >0.05) can obscure bond-length accuracy .
Methodological Notes
- Synthetic Reproducibility : Always report solvent purity, heating rates, and cooling methods to ensure consistency.
- Crystallography : Use the SHELX suite for structure refinement and validate with R-factor convergence tests .
- Biological Assays : For in vitro studies, adhere to ethical guidelines prohibiting in vivo use of non-FDA-approved compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
